molecular formula C20H29NO B2780851 N-Cyclooctyl(phenylcyclopentyl)formamide CAS No. 1024183-82-1

N-Cyclooctyl(phenylcyclopentyl)formamide

Cat. No.: B2780851
CAS No.: 1024183-82-1
M. Wt: 299.458
InChI Key: UZMFKEMNFPRFQL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Cyclooctyl(phenylcyclopentyl)formamide can be achieved through several methods. One efficient method involves the reaction of cyclooctylamine with phenylcyclopentylcarboxaldehyde in the presence of a formylating agent such as formic acid . The reaction is typically carried out under solvent-free conditions, which simplifies the process and reduces the environmental impact. Industrial production methods may involve the use of solid acid catalysts like sulfonated rice husk ash (RHA-SO3H) to promote the reaction, ensuring high yields and short reaction times .

Chemical Reactions Analysis

N-Cyclooctyl(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the formamide group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols.

Scientific Research Applications

N-Cyclooctyl(phenylcyclopentyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclooctyl(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The cyclooctyl and phenylcyclopentyl groups contribute to the compound’s overall stability and specificity, allowing it to selectively bind to its targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Cyclooctyl(phenylcyclopentyl)formamide can be compared with other formamide derivatives, such as N,N-diphenylformamide and N-cyclohexylformamide. While these compounds share the formyl group, their structural differences lead to variations in their chemical reactivity and applications. For example, N,N-diphenylformamide is more commonly used in coordination chemistry, while N-cyclohexylformamide is often employed in organic synthesis . The unique combination of cyclooctyl and phenylcyclopentyl groups in this compound provides it with distinct properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-cyclooctyl-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c22-19(21-18-13-7-2-1-3-8-14-18)20(15-9-10-16-20)17-11-5-4-6-12-17/h4-6,11-12,18H,1-3,7-10,13-16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMFKEMNFPRFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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